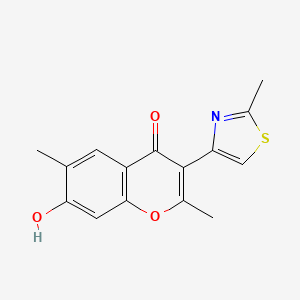
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the synthesis might start with the reaction of a chromone derivative with a thiazole derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone ring can be reduced to form a dihydrochromenone derivative.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a chromone-4-one derivative, while reduction could produce a dihydrochromenone.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-2,6-dimethyl-4H-chromen-4-one: Lacks the thiazole ring, which may affect its biological activity.
2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one: Lacks the hydroxyl group, which may influence its reactivity and interactions.
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one: Lacks the methyl groups, which may alter its chemical properties.
Uniqueness
The presence of both the hydroxyl group and the thiazole ring in 7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-7-4-10-13(5-12(7)17)19-8(2)14(15(10)18)11-6-20-9(3)16-11/h4-6,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKSBIZYPYAIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CSC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2381130.png)
![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2381132.png)
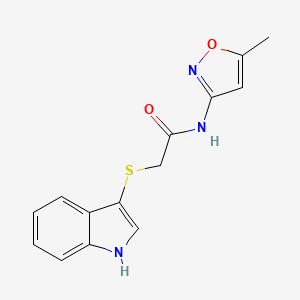
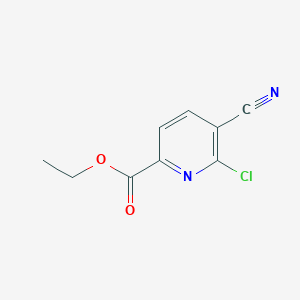
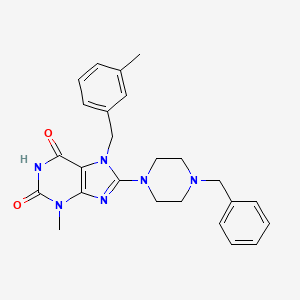
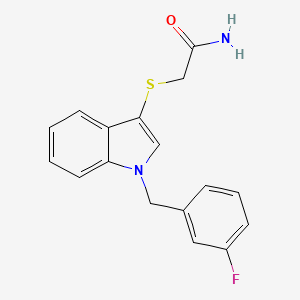
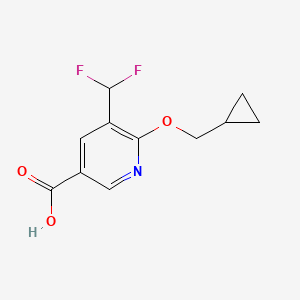
![6-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2381141.png)
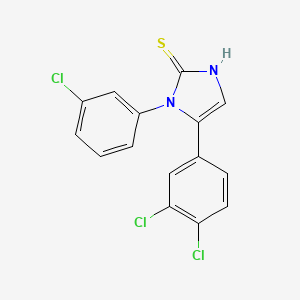
![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)
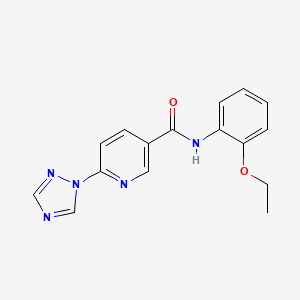
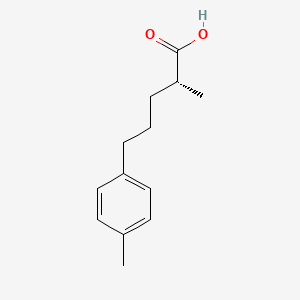
![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)
